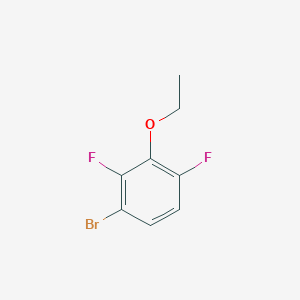
1-Bromo-3-ethoxy-2,4-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-ethoxy-2,4-difluorobenzene is a chemical compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7BrF2O/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm^3 . Its boiling point is 222.7±35.0 °C at 760 mmHg . The compound’s refractive index is 1.497 .科学的研究の応用
Electrochemical Fluorination
The electrochemical fluorination process has been investigated, revealing mechanisms involved in the formation of fluorinated compounds from halobenzenes. For instance, during the electrolysis of bromobenzene, a study showed the formation of 1,4-difluorobenzene through cathodic dehalogeno-defluorination of 3-bromo-3,6,6-trifluoro-1,4-cyclohexadiene, highlighting the complex interplay between dehalogenation, fluorination, and radical reactions in producing various halogenated and fluorinated compounds (Horio et al., 1996).
Organic Synthesis and Polymerization
Research in organic synthesis has explored the nucleophilic substitution of fluorine in halofluorobenzenes, leading to the formation of compounds with potential applications in materials science. For example, the reaction of 1-pentafluorophenyl-1-lithio-ethene with hexafluorobenzene results in oligomers and polymers, demonstrating the versatility of halofluorobenzenes in synthesizing complex organic structures with potential applications in polymer science (Brooke & Mawson, 1990).
Advanced Materials and Block Copolymers
The synthesis of functionalized alkoxyamine initiators for "living" radical polymerization is another area of application. Such initiators are used to produce well-controlled block copolymers, essential for developing advanced materials with specific mechanical, thermal, and optical properties (Miura et al., 1999).
Catalysis and Organometallic Chemistry
Studies have also focused on the regiospecificity of functionalization reactions, using organometallic compounds to control the outcome of reactions involving halofluorobenzenes. These studies provide insights into the development of novel catalytic processes that can selectively introduce functional groups into specific positions on aromatic compounds, enhancing the synthesis of targeted organic molecules (Heiss & Schlosser, 2003).
Electrochemistry and Radical Cyclisation
Electrochemical methods have also been employed to achieve selective radical cyclization of propargyl bromoethers, leading to tetrahydrofuran derivatives. This approach demonstrates the potential of electrochemical techniques in synthesizing cyclic organic compounds, which are valuable intermediates in pharmaceutical and materials chemistry (Esteves et al., 2007).
Safety and Hazards
作用機序
Target of Action
The primary target of 1-Bromo-3-ethoxy-2,4-difluorobenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds and plays a crucial role in determining their chemical properties .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects of this pathway include the formation of various substituted aromatic compounds .
Result of Action
The molecular effect of this compound’s action is the formation of a substituted benzene ring This can lead to the creation of a variety of new compounds with different properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, it should be handled with care to avoid exposure to heat, sparks, open flames, or hot surfaces .
特性
IUPAC Name |
1-bromo-3-ethoxy-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCHMPNTVDTBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

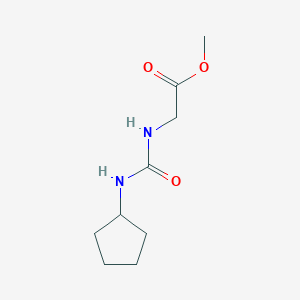
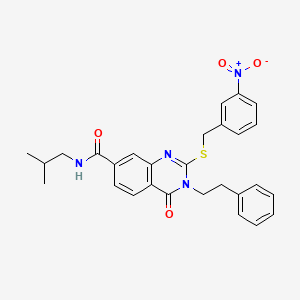

![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)
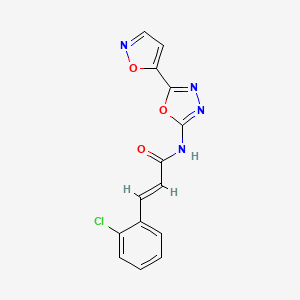
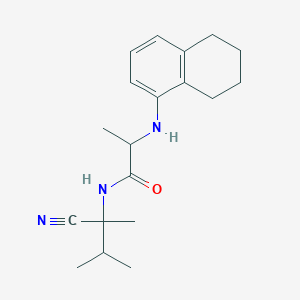
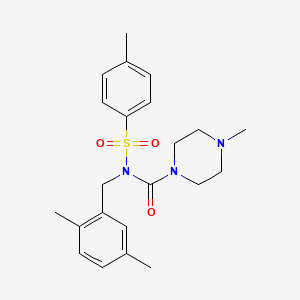

![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)
![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)

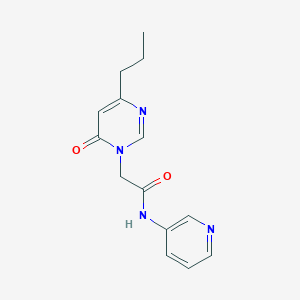
![Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2953913.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2953914.png)